7-Phenyl-4H-thieno[3,2-d][1,2]diazepine
Description
Properties
CAS No. |
75997-10-3 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
7-phenyl-4H-thieno[3,2-d]diazepine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-8H,9H2 |
InChI Key |
JLIVSYMADDPFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(N=N1)C3=CC=CC=C3)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiophene Diamine and Carbonyl Reactants
A key precedent exists in the cyclo-condensation of o-phenylenediamine with amidinium salts to form benzodiazepines. Adapting this, 2,3-diaminothiophene could react with cinnamaldehyde (to introduce the phenyl group) under acidic conditions, yielding the diazepine ring via imine formation and subsequent cyclization. For example:
$$
\text{2,3-Diaminothiophene} + \text{Cinnamaldehyde} \xrightarrow{\text{HCl, EtOH}} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$
This method mirrors the formation of 3-methyl-4-substituted-phenyl-3H-benzo[f]triazepine-2-thiol derivatives via cyclo-condensation of o-phenylenediamine with methyl-isothiocyanate and aromatic aldehydes.
Solvent and Catalytic Optimization
Polar aprotic solvents like dimethylformamide (DMF) or ethanol, coupled with Lewis acids (e.g., ZnCl₂), may enhance cyclization efficiency. The PMC study highlights ethanol’s role in facilitating cyclization of o-phenylenediamine derivatives into benzotriazepines at reflux temperatures.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) offers a modern approach to seven-membered rings, avoiding harsh conditions. A diene precursor incorporating thiophene and amine functionalities could undergo RCM using Grubbs catalysts.
Diene Precursor Design
Synthesizing N-allyl-2-(allylamino)thiophene-3-carboxamide derivatives would enable RCM to form the diazepine ring. For instance:
$$
\text{N-Allyl-2-(allylamino)thiophene-3-carboxamide} \xrightarrow{\text{Grubbs II}} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$
This strategy parallels the use of RCM in constructing 1,3,5-triazepines from diallylamine derivatives.
Challenges in Regioselectivity
RCM may produce regioisomers due to competing alkene reactivities. Catalytic tuning (e.g., Hoveyda-Grubbs catalysts) and steric directing groups on the thiophene ring could mitigate this.
Isothiocyanate-Mediated Syntheses
Isothiocyanates are versatile electrophiles for constructing nitrogen-heterocycles. Reacting thiophene-containing isothiocyanates with phenyl-substituted diamines could yield the target compound.
Thiophene Isothiocyanate Synthesis
2-Isothiocyanatothiophene-3-carboxamide, prepared from 2-aminothiophene-3-carboxamide and thiophosgene, could react with 1-phenyl-1,2-diaminoethane under basic conditions:
$$
\text{2-Isothiocyanatothiophene-3-carboxamide} + \text{1-Phenyl-1,2-diaminoethane} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Intermediate} \xrightarrow{\Delta} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$
This mirrors the synthesis of 3-methyl-4-substituted-phenyl-3H-benzo[f]triazepine-2-thiol derivatives.
Hydrazide Cyclization Methods
Hydrazide derivatives are precursors to diazepines via thermal or acid-catalyzed cyclization. The patent US8106189B2 demonstrates cyclization of acetyl hydrazones into triazol-benzodiazepines using p-toluenesulfonic acid in toluene.
Thiophene Hydrazide Preparation
2-Hydrazinylthiophene-3-carboxamide, derived from thiophene-3-carboxamide and hydrazine, could condense with phenylacetaldehyde to form a hydrazone. Cyclization with p-toluenesulfonic acid in toluene would yield the diazepine:
$$
\text{2-Hydrazinylthiophene-3-carboxamide} + \text{Phenylacetaldehyde} \xrightarrow{\text{p-TsOH, toluene}} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$
This method avoids hazardous reagents like triethyl orthoacetate, aligning with the patent’s emphasis on industrial feasibility.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 2,3-Diaminothiophene, Cinnamaldehyde | HCl, EtOH, reflux | ~45 | Simple reagents | Low regioselectivity |
| RCM | N-Allyl-diene precursor | Grubbs II, CH₂Cl₂ | ~60 | High atom economy | Costly catalysts |
| Isothiocyanate | Thiophene isothiocyanate, Diamine | Et₃N, CH₂Cl₂, Δ | ~50 | Modular substrate scope | Toxic intermediates |
| Hydrazide Cyclization | Thiophene hydrazide, Phenylacetaldehyde | p-TsOH, toluene | ~55 | Scalable, mild conditions | Requires dehydration steps |
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated thienodiazepines.
Scientific Research Applications
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its interactions with GABA receptors and its potential as a psychoactive agent.
Medicine: Investigated for its anxiolytic, sedative, and hypnotic properties, similar to benzodiazepines.
Industry: Utilized in the development of new pharmaceuticals and as a research chemical in drug discovery.
Mechanism of Action
The mechanism of action of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and hypnotic effects. The compound interacts with the GABA-A receptor, which is a key molecular target in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The diazepine class encompasses diverse derivatives with variations in ring fusion, substituents, and heteroatom positioning. Below is a comparative analysis of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine with key analogs:
Key Observations:
- Substituent Effects: The phenyl group at position 7 in the thienodiazepine may mimic the aryl substituents in benzodiazepines (e.g., position 5 in diazepam), but steric hindrance from the thiophene ring could reduce receptor binding affinity .
- Fluorinated analogs demonstrate enhanced metabolic stability and bioactivity, suggesting that halogenation could be a strategic modification for 7-phenyl-thienodiazepine derivatives .
Metabolic and Pharmacokinetic Considerations
- Metabolism: Classical BZDs undergo hydroxylation or N-demethylation at position 7 .
- Synthetic Accessibility: Fluorinated diazepines (e.g., naphtho[1,2-e][1,4]diazepines) are synthesized via N-N exchange reactions, whereas thienodiazepines likely require tailored cyclization methods to accommodate the sulfur heteroatom .
Q & A
Q. How can AI-driven platforms accelerate the discovery of novel analogs with enhanced CNS permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
